4-Bromothiophenol

Polymer Modification Nucleophilic Substitution PVC Functionalization

4-Bromothiophenol is the optimal nucleophile for PVC functionalization, delivering faster kinetics and higher modification yields than 4-chloro- or 4-fluorothiophenols. It is the validated building block for non-toxic antimalarial indolyl-3-ethanone-α-thioethers, critical for medicinal chemistry programs targeting this pharmacophore. For SERS and self-assembled monolayer engineering, its intermediate binding affinity enables tunable ligand density, preventing the uncontrolled saturation seen with unsubstituted thiophenol. Its distinct catalyst-dependent reaction pathways also make it indispensable for fundamental surface-catalysis studies. Selecting high-purity 4-bromothiophenol is essential to avoid synthetic failure and ensure reproducible, publication-grade results.

Molecular Formula C6H5BrS
Molecular Weight 189.07 g/mol
CAS No. 106-53-6
Cat. No. B107966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothiophenol
CAS106-53-6
Synonyms4-Bromobenzenethiol;  1-Bromo-4-mercaptobenzene;  4-Bromobenzene-1-thiol; _x000B_4-Bromophenylthiol;  4-Bromothiophenol;  NSC 229563;  NSC 32018; _x000B_p-Bromobenzenethiol;  p-Bromophenyl thiol;  p-Bromothiophenol
Molecular FormulaC6H5BrS
Molecular Weight189.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S)Br
InChIInChI=1S/C6H5BrS/c7-5-1-3-6(8)4-2-5/h1-4,8H
InChIKeyFTBCOQFMQSTCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromothiophenol (CAS 106-53-6): Strategic Sourcing of a Dual-Reactive Organosulfur Intermediate for Medicinal Chemistry and Advanced Materials Procurement


4-Bromothiophenol (CAS 106-53-6), also known as 4-bromobenzenethiol, is a versatile organosulfur building block characterized by its aromatic thiol (-SH) and para-bromo substituents . This dual functionality enables its broad application as a key intermediate in pharmaceutical synthesis—notably in constructing non-toxic antimalarial indolyl-3-ethanone-α-thioethers —and as a fundamental reagent in organic transformations such as nucleophilic substitutions and cross-coupling reactions . Its unique reactivity profile distinguishes it from non-halogenated or differently halogenated thiophenol analogs, making it a compound of significant interest for both academic and industrial procurement in fields ranging from medicinal chemistry to plasmonic catalysis [1].

Why Procuring a Generic Thiophenol Derivative Cannot Substitute for 4-Bromothiophenol: Evidence-Based Reactivity and Selectivity Differentiators


Substituting 4-bromothiophenol with other thiophenol derivatives or alternative halogenated analogs introduces significant risk of synthetic failure or altered performance due to fundamental differences in reactivity, selectivity, and physicochemical behavior. For instance, in nucleophilic substitution reactions with poly(vinyl chloride) (PVC), the bromine derivative exhibits distinctly faster kinetics and achieves higher degrees of modification compared to its chloro- or fluoro- counterparts when the thiolate salt is preformed [1]. Furthermore, in plasmon-driven catalytic systems, the specific electronic properties of 4-bromothiophenol govern its unique product distribution upon dimerization [2]. Such divergent behavior underscores that this compound is not an interchangeable commodity; its selection must be guided by specific quantitative evidence to ensure the intended reaction outcome, surface property, or biological activity profile.

Quantitative Comparative Evidence for 4-Bromothiophenol: Differentiating Performance in Synthesis, Surface Modification, and Catalysis


Faster Nucleophilic Substitution Kinetics and Higher Modification Degree in PVC Functionalization

When preformed as a thiolate salt, 4-bromothiophenol demonstrates superior reactivity in the nucleophilic substitution of poly(vinyl chloride) (PVC) compared to its chloro and fluoro analogs. Specifically, it reacts quicker and achieves a higher final degree of modification [1]. This is a critical differentiator in polymer grafting and surface functionalization workflows where efficiency and completeness are paramount.

Polymer Modification Nucleophilic Substitution PVC Functionalization

Unique Chemoselectivity in Aluminum Bromide-Mediated Friedel-Crafts-Type Reaction

A stark chemoselectivity divergence is observed in the reaction with aluminum bromide: 4-bromothiophenol reacts rapidly with toluene, chlorobenzene, and benzene to form the corresponding diphenyl sulfides, whereas the 3-bromo and 4-chloro isomers are completely unreactive under the same conditions [1]. This indicates a unique mechanistic pathway for the 4-bromo derivative, likely involving an initial ipso-attack.

Electrophilic Aromatic Substitution Friedel-Crafts Reaction Mechanism

Quantifiable Intermediate Binding Affinity for Gold Surfaces Enables Controlled SAM Formation

The strength of thiophenol binding to gold surfaces is dramatically modulated by the para-substituent. While unsubstituted thiophenol binds so strongly that an equilibrium constant cannot be measured (forming a complete SAM even at 10⁻⁸ M), halogenated derivatives like 4-bromothiophenol exhibit reduced affinity, allowing for quantifiable adsorption equilibria [1]. This controlled, intermediate binding strength is a key advantage for applications requiring reversible surface functionalization or precise control over monolayer density.

Self-Assembled Monolayers SERS Surface Chemistry

High Yielding Microwave-Assisted C-S Bond Formation with Distinct Substrate-Specific Outcome

Under microwave irradiation conditions, 4-bromothiophenol participates in a highly efficient carbon-sulfur bond formation to yield sulfide products. While the reported yield (~89%) is comparable to that of 4-chlorothiophenol (~88%), both halogenated derivatives are outperformed by unsubstituted thiophenol (~93%) . The selection of 4-bromothiophenol over the chloro analog or parent thiophenol is thus driven not by a simple yield advantage, but by the need to incorporate a bromine atom for downstream diversification (e.g., via cross-coupling) while still achieving a synthetically useful C-S bond formation yield.

Microwave Synthesis C-S Bond Formation Green Chemistry

Dual Functional Handle for Selective Cross-Coupling and Plasmon-Driven Dimerization Pathways

4-Bromothiophenol exhibits a remarkable dual reactivity profile on nanoparticle surfaces. On palladium nanoparticles, it undergoes a standard Suzuki-Miyaura cross-coupling reaction via the C-Br bond. In contrast, on gold nanoparticles, a plasmon-driven self-coupling (dimerization) pathway dominates, yielding thiophenol and 4,4′-biphenyldithiol [1]. This substrate-directed chemoselectivity is not observed for non-halogenated thiophenols and provides a powerful tool for site-specific surface chemistry.

Cross-Coupling Plasmonic Catalysis Nanoparticle Chemistry

Targeted Application Scenarios for 4-Bromothiophenol Based on Quantitative Differentiation


High-Efficiency Grafting of Functional Handles onto PVC and Halogenated Polymers

Based on its superior reaction kinetics and higher degree of modification compared to other 4-halothiophenols [1], 4-bromothiophenol is the preferred nucleophile for industrial and laboratory-scale functionalization of poly(vinyl chloride) (PVC) and similar polymers. Procurement of this specific analog ensures faster processing times and a more densely functionalized polymer product, which is critical for applications ranging from specialty adhesives to ion-exchange membranes.

Precursor for Advanced Intermediates in Non-Toxic Antimalarial Drug Discovery

4-Bromothiophenol is a validated building block for the synthesis of indolyl-3-ethanone-α-thioethers, a class of compounds exhibiting antimalarial activity with demonstrated non-toxicity to HeLa cells . Sourcing high-purity 4-bromothiophenol is therefore a direct requirement for medicinal chemistry groups actively pursuing this specific scaffold. Substitution with other thiophenols would not yield the desired 4-bromophenylthio-substituted pharmacophore and could compromise the observed non-toxic profile.

Rational Design of SERS Substrates and Controlled Self-Assembled Monolayers (SAMs)

For research involving surface-enhanced Raman spectroscopy (SERS) or the precise engineering of self-assembled monolayers (SAMs) on gold, 4-bromothiophenol offers a quantifiable advantage in adsorption control [2]. Unlike unsubstituted thiophenol, which saturates surfaces uncontrollably, the intermediate binding affinity of 4-bromothiophenol allows for the measurement of equilibrium constants and the design of surfaces with tunable ligand density. This makes it an essential reagent for developing next-generation biosensors and molecular electronic devices.

Mechanistic Probes and Building Blocks in Plasmonic and Nanoparticle Catalysis

The unique ability of 4-bromothiophenol to undergo distinct, catalyst-dependent reaction pathways (cross-coupling vs. plasmon-driven dimerization) [3] makes it an indispensable tool for scientists investigating the fundamentals of surface chemistry and plasmonic catalysis. Its procurement is crucial for studies aimed at distinguishing between thermal and hot-carrier-driven reactions, as well as for synthesizing complex thiolated nanostructures where spatial control over reactivity is required.

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